molecular formula C8H16N2O3S B14497451 S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate CAS No. 63858-31-1

S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate

Cat. No.: B14497451
CAS No.: 63858-31-1
M. Wt: 220.29 g/mol
InChI Key: KDYYCFKGRJAUMC-UHFFFAOYSA-N
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Description

S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate: is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming different derivatives. This compound is characterized by the presence of a methoxyamino group, an oxoethyl group, and a diethylcarbamothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate typically involves the reaction of diethylcarbamothioic acid with a methoxyamino derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The process is optimized to maximize yield and minimize by-products, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate involves its interaction with specific molecular targets. The methoxyamino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

  • S-[2-(Methoxyamino)-2-oxoethyl] N,N-diethylcarbamothioate
  • 3′-Methoxyamino-2′,3′-Dideoxynucleosides

Comparison: S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

CAS No.

63858-31-1

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

S-[2-(methoxyamino)-2-oxoethyl] N,N-diethylcarbamothioate

InChI

InChI=1S/C8H16N2O3S/c1-4-10(5-2)8(12)14-6-7(11)9-13-3/h4-6H2,1-3H3,(H,9,11)

InChI Key

KDYYCFKGRJAUMC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SCC(=O)NOC

Origin of Product

United States

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